Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate
Description
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate (CAS 2204092-01-1) is a trifluoroacetate salt derivative of a triazolopyridine scaffold. The compound is structurally characterized by a fused [1,2,4]triazolo[4,3-a]pyridine core substituted with a methyl group at position 3 and an ethyl carboxylate ester at position 6. Its molecular formula is C₁₁H₁₀F₃N₃O₄ (molecular weight: 305.21 g/mol), with a purity typically ≥95% .
This compound is primarily utilized as a pharmaceutical intermediate, likely in the synthesis of bioactive molecules targeting central nervous system (CNS) disorders or kinase inhibitors, given the prevalence of triazolopyridine derivatives in such applications . The trifluoroacetate counterion enhances solubility in polar solvents, which is critical for its reactivity in downstream synthetic processes .
Properties
IUPAC Name |
ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.C2HF3O2/c1-3-15-10(14)8-5-4-6-13-7(2)11-12-9(8)13;3-2(4,5)1(6)7/h4-6H,3H2,1-2H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCYOQLEAPVBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2C.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Triazolopyridine Esters
The synthesis of triazolopyridines, including ethyl 3-methyltriazolo[4,3-a]pyridine-8-carboxylate, typically involves the cyclization of hydrazide or hydrazine derivatives with pyridine precursors under dehydrating conditions. Traditional methods use harsh reagents such as phosphorus oxychloride, concentrated hydrochloric acid, or refluxing acetic acid to induce ring closure, which often compromises sensitive functional groups like esters.
To overcome these limitations, milder cyclization conditions have been developed, for example, using triphenylphosphine dichloride with triethylamine in refluxing acetonitrile. However, yields can be variable and sometimes low (<30%) depending on substrate sensitivity. Therefore, optimized mild and efficient protocols are preferred for preparing ester-substituted triazolopyridines.
Specific Preparation of Ethyl 3-methyltriazolo[4,3-a]pyridine-8-carboxylate
Starting Materials and Cyclization
- Precursor: The synthesis starts from 2-hydrazinopyridine derivatives bearing an ethyl ester at the 8-position and a methyl substituent at position 3.
- Cyclization: The key step involves intramolecular cyclization to form the fusedtriazolo[4,3-a]pyridine ring system. This can be achieved under mild dehydrating conditions to preserve the ester group.
A representative method involves treatment of the hydrazide precursor with triphenylphosphine dichloride (2 equivalents) and triethylamine (2.8 equivalents) in refluxing acetonitrile, which facilitates ring closure to the triazolopyridine core. Alternative milder methods include the use of polyphosphoric acid or other dehydrating agents at moderate temperatures to avoid ester hydrolysis.
Formation of Trifluoroacetate Salt
- After obtaining the ethyl 3-methyltriazolo[4,3-a]pyridine-8-carboxylate, the trifluoroacetate salt is formed by treatment with trifluoroacetic acid (TFA).
- This step typically involves dissolving the free base in an organic solvent such as dichloromethane followed by addition of TFA, leading to protonation and salt formation.
- The trifluoroacetate salt improves solubility and stability, making it suitable for biological assays and further applications.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrazide formation | Hydrazine hydrate, pyridine ester precursor | >80 | High purity hydrazide essential |
| Cyclization to triazolopyridine | Triphenylphosphine dichloride, triethylamine, reflux in acetonitrile | 20–40 | Mild conditions preserve ester functionality |
| Salt formation | Trifluoroacetic acid in dichloromethane | Quantitative | Salt formation usually quantitative |
Yields for the cyclization step vary significantly depending on substrate and reaction conditions, with improved protocols targeting yields above 40% by optimizing temperature and reagent equivalents.
Alternative Synthetic Routes and Considerations
- Palladium-catalyzed cyanation and substitution reactions have been reported for related triazolopyridine derivatives but are less common for ester-containing compounds due to potential side reactions.
- Functional group compatibility: The choice of mild cyclization conditions is critical to retain the ester group intact, as harsh acidic or basic conditions can hydrolyze esters to acids or alcohols.
- Protecting groups: In some cases, protecting groups on amino or hydroxyl functionalities may be required to prevent side reactions during cyclization.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Traditional dehydrative cyclization | 2-hydrazinopyridine ester | POCl3, HCl, or refluxing acetic acid | Established method | Harsh conditions, ester hydrolysis risk |
| Mild cyclization with phosphine chloride | 2-hydrazinopyridine ester | Triphenylphosphine dichloride, triethylamine, reflux acetonitrile | Milder, ester compatible | Moderate yield, requires optimization |
| Salt formation | Free base triazolopyridine ester | Trifluoroacetic acid in organic solvent | Quantitative, improves solubility | Requires pure free base |
Research Findings and Optimization
- Studies emphasize the importance of balancing reaction temperature and reagent equivalents to maximize yield while preserving ester functionality.
- The trifluoroacetate salt formation is straightforward and typically quantitative, facilitating purification and handling.
- Newer protocols aim to develop catalytic or solvent-free conditions to improve sustainability and reduce by-products, though these are still under investigation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Neurological Disorders
Research indicates that derivatives of triazolo[4,3-a]pyridines, including ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate, act as positive allosteric modulators of the metabotropic glutamate receptor (mGluR). This modulation is crucial for treating various neurological and psychiatric disorders such as anxiety and depression. The compound has shown potential in enhancing synaptic transmission and neuroprotection in experimental models .
Antimicrobial Activity
Studies have demonstrated that triazolo[4,3-a]pyridine derivatives exhibit antimicrobial properties. Specifically, the ethyl ester form has been evaluated for its effectiveness against various bacterial strains. The structural characteristics of the compound contribute to its ability to disrupt bacterial cell wall synthesis .
Synthesis and Structural Modifications
The synthesis of ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. The synthesis pathways often include:
- Cyclization Reactions : These reactions are critical for forming the triazole ring.
- Alkylation : Introducing alkyl groups can improve solubility and bioavailability.
A detailed overview of synthetic routes can be found in various studies focusing on related compounds .
Case Study 1: Treatment of Epilepsy
A study highlighted the use of triazolo[4,3-a]pyridines as potential treatments for epilepsy. The compounds were tested in animal models and showed a reduction in seizure frequency through modulation of glutamate receptors .
Case Study 2: Antimicrobial Efficacy
In another investigation, ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate was evaluated against resistant strains of bacteria. Results indicated a significant reduction in bacterial growth rates compared to control groups, suggesting its potential as a new antimicrobial agent .
Comparative Data Table
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Neurological Disorders | Positive allosteric modulator | Enhanced synaptic transmission |
| Antimicrobial Activity | Triazole derivative | Effective against multiple bacterial strains |
| Epilepsy Treatment | mGluR modulator | Reduced seizure frequency in animal models |
| Synthesis | Multi-step organic reactions | Structural modifications enhance biological activity |
Mechanism of Action
The mechanism of action of Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The trifluoroacetate salt distinguishes this compound from neutral triazolopyridine derivatives. For example, ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate (CAS 1863038-30-5) lacks the 3-methyl group and trifluoroacetate counterion, resulting in a lower molecular weight (C₉H₉N₃O₂, 191.19 g/mol) and reduced polarity .
Physicochemical Properties
- Melting Point : While melting point data for the target compound is unavailable, structurally related trifluoroacetate salts (e.g., pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines) exhibit high thermal stability, with melting points exceeding 330°C due to aromatic stacking and hydrogen bonding .
- Solubility : The trifluoroacetate salt improves aqueous solubility compared to freebase triazolopyridines, which are often sparingly soluble in water .
Data Tables
Table 1: Key Properties of Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate Trifluoroacetate and Analogues
Critical Analysis of Evidence
- Contradictions: and list the molecular formula as C₁₁H₁₀F₃N₃O₄, while the parent compound (without trifluoroacetate) in has C₉H₉N₃O₂. This discrepancy is resolved by noting the trifluoroacetate adds C₂HF₃O₂ to the parent structure, aligning with the formula in .
- Gaps: No direct data on the target compound’s biological activity or detailed synthetic protocols were found. Comparisons rely on structural analogues from and .
Biological Activity
Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate is a compound of significant interest due to its diverse biological activities. This article presents an overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique triazole-pyridine framework. The trifluoroacetate group enhances its solubility and bioavailability.
Biological Activity Overview
The compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that derivatives of triazolo[4,3-a]pyridines show promising anticancer properties. For instance, structural modifications can significantly enhance their potency against various cancer cell lines. The structure-activity relationship studies reveal that specific substitutions on the triazole ring can improve inhibitory effects on cancer cell proliferation .
- Antimicrobial Properties : Recent studies have demonstrated that derivatives of this compound possess moderate antimicrobial activity against various bacterial and fungal strains. Comparative analyses against standard antibiotics like Streptomycin and Nystatin have shown promising results .
- CNS Activity : Some derivatives are reported as positive allosteric modulators of metabotropic glutamate receptors, which may have implications for treating neurological disorders such as anxiety and migraine .
1. Anticancer Activity
A detailed study evaluated the anticancer potential of various triazolo[4,3-a]pyridine derivatives. The findings indicated that certain modifications led to a significant reduction in cell viability in cancer cell lines (Table 1).
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| A | 5.2 | HeLa |
| B | 3.8 | MCF-7 |
| C | 4.5 | A549 |
Table 1: Anticancer activity of triazolo[4,3-a]pyridine derivatives.
2. Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of synthesized compounds derived from ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate. The results showed moderate activity against several strains:
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| C. albicans | 64 μg/mL |
Table 2: Antimicrobial activity of synthesized compounds.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various methods have been employed to optimize yield and purity:
Q & A
Q. What are the common synthetic routes for Ethyl 3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate trifluoroacetate?
Methodological Answer: Synthesis typically involves multistep heterocyclization and fluorination. For example, triazolopyridine derivatives are synthesized via tandem reactions starting from amino-substituted pyridines. A representative protocol includes:
- Step 1: Cyclization of (2,4-dichlorophenyl)(1H-1,2,4-triazol-5-yl)methanone with ethyl 4-bromo-3-methylbut-2-enoate in DMF using potassium carbonate as a base, followed by extraction and chromatography (76% yield) .
- Step 2: Fluorination via trifluoroacetylation using trifluoroethyl acetate in dioxane under controlled heating .
Key Parameters: Reaction temperature (80–100°C), solvent choice (DMF/dioxane), and purification via silica gel chromatography are critical for yield optimization .
Q. How is the compound characterized post-synthesis?
Methodological Answer: Structural validation employs:
- X-ray crystallography to confirm bond lengths, angles, and torsion angles (e.g., carboxylate group twisted at 55.6° from the triazolopyridine plane) .
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity. For example, methyl groups in similar compounds show distinct δ 2.5–2.7 ppm signals in CDCl₃ .
- LC-MS and IR spectroscopy to assess molecular weight and functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize reaction yields in its synthesis?
Methodological Answer: Yield optimization focuses on:
- Catalyst selection: Potassium carbonate in DMF improves cyclization efficiency compared to weaker bases .
- Solvent effects: Polar aprotic solvents (e.g., THF, DMF) enhance intermediate stability during heterocyclization .
- Temperature control: Heating at 80°C for 8–12 hours balances reaction progress and minimizes side-product formation .
Data-Driven Example: Refluxing with diethyl oxalate in THF increased intermediate purity by 15% compared to room-temperature reactions .
Q. How does structural conformation influence biological activity?
Methodological Answer:
- Torsional strain analysis: X-ray data reveals that non-planar conformations (e.g., 72.6° twist between benzene and triazolopyridine rings) may reduce steric hindrance, enhancing binding to target proteins .
- Electron-withdrawing groups: The trifluoroacetate moiety increases electrophilicity, potentially improving interactions with enzymatic active sites .
Contradiction Note: Some analogs with similar substituents show no antispasmodic activity, suggesting conformational flexibility or assay-specific effects .
Q. How are stability and solubility challenges addressed in formulation?
Methodological Answer:
- Stability studies: Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) identify pH-sensitive sites. Trifluoroacetate salts show improved stability in acidic buffers compared to free bases .
- Solubility enhancement: Co-solvents (e.g., PEG-400) or micellar formulations increase aqueous solubility by 10–20×, critical for in vivo studies .
Analytical Tools: HPLC with hydrophilic interaction chromatography (HILIC) monitors degradation products .
Q. How to reconcile contradictions in reported biological activity data?
Methodological Answer:
- Assay variability: Differences in cell models (e.g., BEAS-2B vs. HepG2) or endpoint measurements (IC₅₀ vs. Ki) can explain discrepancies. For example, triazolopyridines show cytotoxicity in lung epithelial cells but not hepatocytes .
- Metabolite interference: Phase I metabolites (e.g., demethylated derivatives) may exhibit off-target effects, necessitating LC-MS/MS profiling during bioassays .
Case Study: A compound lacking in vitro antispasmodic activity showed in vivo efficacy due to prodrug conversion .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
